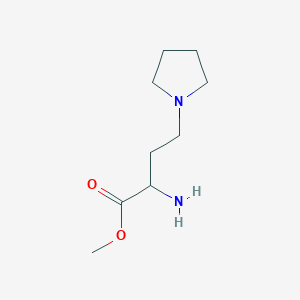
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis: : One common method involves the reaction of 2-amino-4-(pyrrolidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. This esterification reaction yields methyl 2-amino-4-(pyrrolidin-1-yl)butanoate.
-
Reductive Amination: : Another synthetic route includes the reductive amination of 4-(pyrrolidin-1-yl)butanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its pyrrolidine ring is a versatile scaffold for constructing various bioactive compounds.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog due to its structural similarity to certain amino acids. It may interact with neurotransmitter receptors, influencing neurological pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, it is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in the production of complex organic molecules is crucial for developing new drugs and pesticides.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-(pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways depend on the specific biological context and the receptors involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-(piperidin-1-yl)butanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 2-amino-4-(morpholin-1-yl)butanoate: Contains a morpholine ring, offering different pharmacokinetic properties.
Methyl 2-amino-4-(pyrrolidin-1-yl)pentanoate: A longer carbon chain, which may affect its biological activity and solubility.
Uniqueness
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is unique due to its specific ring structure, which influences its binding affinity and selectivity for certain biological targets. The pyrrolidine ring provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 2-amino-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)4-7-11-5-2-3-6-11/h8H,2-7,10H2,1H3 |
Clé InChI |
MNENZQYJYOVEAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCN1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

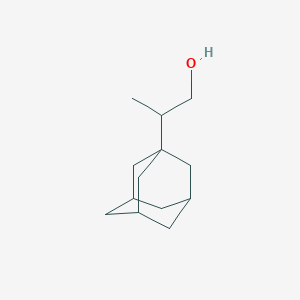
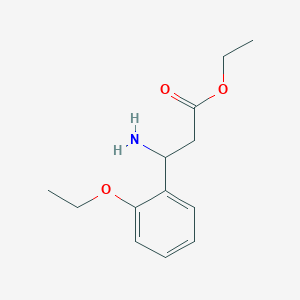
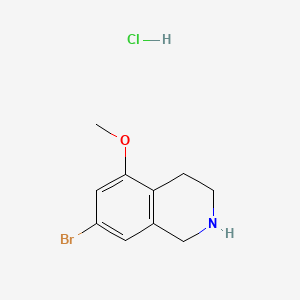



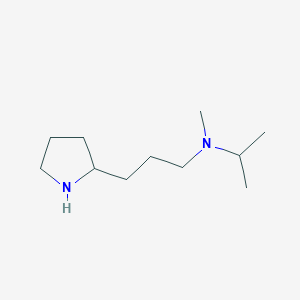

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
